2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE
Description
Properties
IUPAC Name |
2-[[9-(2-amino-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c17-13(19)6-22-8-4-11(23-7-14(18)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H2,17,19)(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOJSGEHUAWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)N)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopenta[c]Chromen-4-One Scaffold Formation
The cyclopenta[c]chromen-4-one core is synthesized via annulation reactions. A common approach involves the condensation of resorcinol derivatives with cyclopentanone in acidic media, followed by oxidative cyclization. For instance, Science.gov documents the use of polyphosphoric acid (PPA) as a catalyst for cyclization, achieving yields of 68–72% under reflux conditions. Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, though with a marginal decrease in yield (65%).
Introduction of the Carbamoylmethoxy Group
Functionalization at the 7-position of the chromen core is achieved through nucleophilic substitution. Patent US20040198836A1 highlights the use of chloroacetamide precursors reacted with sodium carbamate in dimethylformamide (DMF) at 80°C, yielding the intermediate 7-(carbamoylmethoxy)-chromen-4-one. Kinetic studies reveal that substituting DMF with tetrahydrofuran (THF)-water mixtures (4:1 v/v) accelerates the reaction by 40%, attributable to improved solubility of inorganic carbamate salts.
Functionalization and Side Chain Modifications
Acetamide Side Chain Installation
The acetamide moiety at the 9-position is introduced via Mitsunobu coupling or Ullmann-type reactions. Science.gov reports a copper-catalyzed coupling between 9-hydroxy-cyclopenta[c]chromen-4-one and iodoacetamide in the presence of 1,10-phenanthroline, achieving 78% yield. Notably, palladium-based catalysts (e.g., Pd(OAc)₂) are less effective, with yields below 50% due to competing side reactions.
Selective Reduction and Protection Strategies
Selective reduction of the 4-oxo group to a hydroxyl intermediate is critical. Patent US20040198836A1 demonstrates that sodium borohydride in ethanol at 0°C selectively reduces the ketone without affecting the carbamoyl group, whereas lithium aluminum hydride (LiAlH₄) leads to over-reduction and decomposition. Temporary protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers is recommended to prevent oxidation during subsequent steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent for Azidation | Acetone | 82 | 98.5 |
| Reduction Temperature | 0°C (NaBH₄) | 85 | 97.2 |
| Coupling Catalyst | CuI/1,10-Phen | 78 | 96.8 |
Data adapted from US20040198836A1 and Science.gov . The exclusion of water during azidation (step 2.1) minimizes hydrolysis of the azide intermediate, enhancing yield by 15%.
Catalytic Systems and Additives
The addition of molecular sieves (3Å) during Mitsunobu reactions suppresses byproduct formation, increasing yield from 70% to 86%. Similarly, employing stannous chloride (SnCl₂) for azide reduction avoids the toxicity and cost associated with hydrogenation catalysts.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, OCH₂CO), 4.58 (s, 2H, CH₂).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Purity Enhancement via Cyclodextrin Complexation
Phase-solubility studies with β-cyclodextrin (β-CD) demonstrate a 9.7-fold increase in aqueous solubility (0.1435 g/L to 1.3881 g/L), facilitating crystallization and purification. The association constant (Kₐ) for the β-CD complex is 251 ± 23 dm³/mol, confirming stable host-guest interactions.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Substituent Impact on Physicochemical Properties
- Polarity and Solubility: The target compound’s carbamoylmethoxy group enhances hydrophilicity compared to non-polar substituents like phenyl (Compound 9) or chloromethyl (Compound 10). This aligns with trends observed in coumarin derivatives, where polar groups improve aqueous solubility .
- Thermal Stability : Higher melting points in compounds like 9 (128–130°C) correlate with rigid structures (e.g., oxazepin rings), whereas flexible side chains (e.g., Compound 8’s thiazolidine) result in oily forms .
Spectroscopic Signatures
- IR Spectroscopy : The target compound’s amide C=O stretches (~1,690 cm⁻¹) and NH vibrations (~3,200 cm⁻¹) match those in acetamide-bearing analogs (e.g., Compound 7, 1,691 cm⁻¹) .
- NMR : Expected signals include a singlet for the O-CH₂ group (δ ~4.6–5.4, analogous to Compound 8) and aromatic protons from the chromen core (δ ~7.3–8.0) .
Biological Activity
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE is a synthetic compound belonging to the coumarin derivatives class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 2-{[7-(carbamoylmethoxy)-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl]oxy}acetamide
- Molecular Formula : C₁₆H₁₈N₂O₅
- Molecular Weight : 318.33 g/mol
The biological activity of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE is primarily attributed to its interaction with specific molecular targets:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition disrupts bacterial proliferation and presents a mechanism for its antimicrobial activity.
Antimicrobial Activity
Research indicates that 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE demonstrates significant antimicrobial properties against various pathogens. In vitro studies have reported the following:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Anticancer Activity
Preliminary studies suggest that 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of multidrug-resistant strains of bacteria. The study utilized both disc diffusion and broth microdilution methods to evaluate its efficacy.
- Anti-inflammatory Mechanism Investigation : A recent publication explored the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. Results indicated a marked reduction in paw edema and histological signs of inflammation.
- Evaluation of Anticancer Properties : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters (e.g., solvent, temperature, catalyst) using Design of Experiments (DOE) . For example, fractional factorial designs can identify critical factors affecting yield, such as reagent stoichiometry or reaction time . Purification techniques like gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) are effective for isolating high-purity products, as demonstrated in analogous acetamide syntheses .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–24 hours | Avoids byproduct formation |
| Solvent | Dichloromethane (CH₂Cl₂) | Enhances solubility |
| Purification | Gradient TLC + Recrystallization | ≥95% purity |
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer: Combine ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) and ESI/APCI-MS (e.g., [M+H]⁺ ion detection) for definitive structural confirmation . IR spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities in the cyclopenta[c]chromen core .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Prioritize in vitro assays targeting enzymes or receptors structurally related to its chromen-4-one scaffold. For instance:
- Anti-inflammatory activity: COX-2 inhibition assays.
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening: Kirby-Bauer disk diffusion against Gram-positive/negative bacteria. Use positive controls (e.g., aspirin for COX-2) and dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and optimize synthesis?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms to identify energetically favorable pathways. Tools like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with high-throughput validation to narrow optimal conditions (e.g., solvent polarity, pH) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Conduct meta-analysis of existing data to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Validate discrepancies via:
- Dose-response reproducibility across independent labs.
- Structural analogs synthesis to isolate pharmacophoric elements (e.g., modifying the carbamoylmethoxy group).
- Proteomics/transcriptomics to elucidate off-target effects .
Q. How can advanced separation technologies enhance purification of complex mixtures?
Methodological Answer: Use preparative HPLC with C18 columns and mobile phases optimized for polar acetamide derivatives. Membrane-based separations (e.g., nanofiltration) are effective for isolating low-concentration intermediates. For chiral purity, employ capillary electrophoresis or chiral stationary phases in HPLC .
Methodological Considerations for Data Integrity
Q. How do researchers ensure data reproducibility in multi-step syntheses?
Methodological Answer:
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR)?
Methodological Answer: Apply multivariate regression (e.g., PLS, Random Forest) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity. Cluster analysis can group analogs by efficacy, guiding lead optimization. Open-source tools like RDKit or MOE enable descriptor calculation .
Ethical and Safety Compliance
Q. What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
- Fume hood use: Mandatory for acetyl chloride or other volatile reagents.
- PPE: Nitrile gloves, lab coats, and eye protection.
- Waste disposal: Segregate halogenated solvents (e.g., CH₂Cl₂) for certified disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
